molecular formula C26H20N6 B296106 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)

2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)

Cat. No.: B296106
M. Wt: 416.5 g/mol
InChI Key: DMCGYLOETYXJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBI, and it has been synthesized using different methods to enhance its properties. In

Mechanism of Action

The mechanism of action of 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) is not yet fully understood. However, scientific research has shown that this compound interacts with DNA, leading to the inhibition of DNA replication and cell division. This mechanism of action is responsible for the anti-cancer properties of BBI.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) have been extensively studied. This compound has been shown to possess excellent anti-cancer properties, making it useful in the development of anti-cancer drugs. Additionally, BBI has been found to exhibit excellent fluorescence properties, making it useful in the development of fluorescent sensors.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) in lab experiments include its excellent anti-cancer properties, and its ability to exhibit fluorescence properties. Additionally, the synthesis method of BBI is relatively simple, and the yield of the final product is high. However, the limitations of using BBI in lab experiments include its limited solubility in water, and its toxicity towards some cell lines.

Future Directions

The future directions for 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) include its potential use in the development of anti-cancer drugs. Additionally, BBI can be used in the development of fluorescent sensors for the detection of various compounds. Further research is needed to fully understand the mechanism of action of this compound, and to explore its potential applications in various fields.
Conclusion
2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and it has been found to exhibit excellent anti-cancer properties and fluorescence properties. Further research is needed to fully understand the mechanism of action of BBI, and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) involves the reaction between 1,1'-Biphenyl-4,4'-diamine and 1,2-diaminobenzene in the presence of a catalyst. This reaction results in the formation of a yellow crystalline solid that is then purified using recrystallization. The yield of this synthesis method is relatively high, and the purity of the final product is excellent.

Scientific Research Applications

2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) has been extensively studied due to its potential applications in various fields. This compound has been found to exhibit excellent fluorescence properties, making it useful in the development of fluorescent sensors. Additionally, BBI has been shown to possess excellent anti-cancer properties, and it has been used in the development of anti-cancer drugs.

Properties

Molecular Formula

C26H20N6

Molecular Weight

416.5 g/mol

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-ylamino)phenyl]phenyl]-1H-benzimidazol-2-amine

InChI

InChI=1S/C26H20N6/c1-2-6-22-21(5-1)29-25(30-22)27-19-13-9-17(10-14-19)18-11-15-20(16-12-18)28-26-31-23-7-3-4-8-24(23)32-26/h1-16H,(H2,27,29,30)(H2,28,31,32)

InChI Key

DMCGYLOETYXJHG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=NC6=CC=CC=C6N5

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=NC6=CC=CC=C6N5

Origin of Product

United States

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